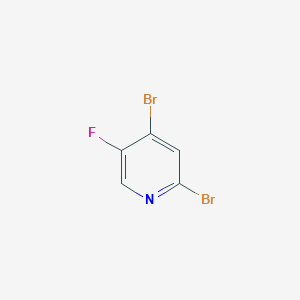

2,4-Dibromo-5-fluoropyridine

Description

BenchChem offers high-quality 2,4-Dibromo-5-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-5-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWTVVXHWYTWJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695537 | |

| Record name | 2,4-Dibromo-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256805-06-7 | |

| Record name | 2,4-Dibromo-5-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256805-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dibromo-5-fluoropyridine chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Dibromo-5-fluoropyridine

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, 2,4-Dibromo-5-fluoropyridine has emerged as a versatile and valuable intermediate. Its unique arrangement of two distinct bromine atoms and a fluorine atom on an electron-deficient pyridine core provides a platform for complex molecular engineering. The differential reactivity of these halogen substituents allows for sequential and site-selective functionalization, enabling the construction of intricate molecular architectures that would be challenging to access through other means.

This guide offers a comprehensive exploration of the chemical properties, spectroscopic profile, and reactivity of 2,4-Dibromo-5-fluoropyridine. We will delve into the causality behind its reaction selectivity in key synthetic transformations, provide field-proven insights into its application, and present detailed protocols for its use. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique synthetic potential of this important chemical scaffold.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application in synthesis. The physical characteristics and spectroscopic signature of 2,4-Dibromo-5-fluoropyridine define its handling, purification, and analytical verification.

Physicochemical Properties

The key physicochemical data for 2,4-Dibromo-5-fluoropyridine are summarized below. It is important to note that while data for this specific isomer is available, it is less common than related compounds like 2-bromo-5-fluoropyridine. The properties of analogous structures are often used as a preliminary guide.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Br₂FN | [1] |

| Molecular Weight | 254.88 g/mol | Calculated |

| CAS Number | 1256805-06-7 | [1] |

| Appearance | Typically a solid at room temperature | Inferred |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | Inferred |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of 2,4-Dibromo-5-fluoropyridine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is the primary tool for structural confirmation. For 2,4-Dibromo-5-fluoropyridine, two distinct signals are expected in the aromatic region, corresponding to the protons at the C3 and C6 positions. The proton at C6 will likely appear as a doublet due to coupling with the fluorine atom, while the C3 proton will appear as a singlet or a small doublet depending on the coupling constant with the C6 proton. Spectroscopic data for this compound is available for reference.[1]

-

¹³C NMR : The carbon spectrum will show five distinct signals for the pyridine ring carbons, with their chemical shifts influenced by the attached halogens. Carbon-fluorine coupling will be observable for C5 and adjacent carbons.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by absorption bands corresponding to C-Br stretching (typically in the 600-500 cm⁻¹ region) and C-F stretching (around 1300-1100 cm⁻¹).[2]

-

Mass Spectrometry (MS) : Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Reactivity and Regioselectivity: A Tale of Two Bromines

The synthetic utility of 2,4-Dibromo-5-fluoropyridine lies in the differential reactivity of its three halogen substituents. The electronic nature of the pyridine ring, combined with the positions of the halogens, dictates a predictable and exploitable regioselectivity in cross-coupling and substitution reactions. The nitrogen atom and the fluorine atom act as electron-withdrawing groups, rendering the C2 and C4 positions highly electrophilic.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern C-C and C-N bond formation, and 2,4-Dibromo-5-fluoropyridine is an excellent substrate for these transformations.[3] The key to its utility is the ability to selectively react one bromine atom while leaving the other intact for subsequent functionalization.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[4][5] For 2,4-Dibromo-5-fluoropyridine, the reaction demonstrates high regioselectivity, with the initial coupling occurring preferentially at the C2 position.[6]

Causality of C2 Selectivity : The higher reactivity of the C2-Br bond in Suzuki couplings is attributed to the greater ease of oxidative addition of the palladium(0) catalyst at this position. The proximity to the ring nitrogen atom facilitates the coordination of palladium, lowering the activation energy for the insertion of the catalyst into the C-Br bond compared to the C4 position.[6] This allows for the synthesis of 4-bromo-2-aryl-5-fluoropyridines, which are valuable intermediates for further elaboration.[6]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

To a reaction vessel under an inert atmosphere (N₂ or Ar), add 2,4-Dibromo-5-fluoropyridine (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.[4]

-

Heat the mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 4-bromo-2-aryl-5-fluoropyridine product.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[7][8] When applied to dihalopyridines, this reaction can exhibit different regioselectivity compared to the Suzuki coupling. While studies on 2,4-Dibromo-5-fluoropyridine itself are not widely published, data from analogous systems like 2-fluoro-4-iodopyridine suggest that Buchwald-Hartwig amination can be directed to the C4 position.[9]

Causality of C4 Selectivity : The preference for C4 amination in certain dihalopyridine systems is often governed by the specific ligand and base combination used.[9] Sterically hindered phosphine ligands, which are hallmarks of modern Buchwald-Hartwig catalysis, can favor oxidative addition at the more accessible C4 position.[10] This complementary selectivity makes 2,4-dihalopyridine scaffolds exceptionally powerful, as both C2 and C4 positions can be addressed by choosing the appropriate cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the three electronegative halogen substituents, makes 2,4-Dibromo-5-fluoropyridine a substrate for Nucleophilic Aromatic Substitution (SNAr).[11][12] In SNAr reactions on polyhalogenated heteroaromatics, the regioselectivity is determined by two factors: the activation of the ring position by electron-withdrawing groups and the leaving group ability of the halogen.

Reactivity Principles :

-

Positional Activation : The C2 and C4 positions are electronically activated for nucleophilic attack due to their ortho and para relationship to the ring nitrogen.

-

Leaving Group Ability : In SNAr on electron-deficient rings, fluoride is often a better leaving group than bromide because its high electronegativity strongly stabilizes the intermediate Meisenheimer complex.[13][14]

Therefore, under thermal SNAr conditions with strong nucleophiles (e.g., alkoxides, thiolates, or amines), substitution of the fluorine atom at C5 is a plausible pathway, although displacement of the bromine atoms, particularly at the highly activated C2 and C4 positions, can also occur. The precise outcome often depends on the nucleophile and reaction conditions.[11]

Applications in Research and Development

The unique reactivity of 2,4-Dibromo-5-fluoropyridine makes it a valuable precursor in several areas of chemical research.

-

Drug Discovery : As a trifunctionalized building block, it is used in the synthesis of complex molecules for screening libraries. The pyridine core is a common motif in many biologically active compounds, and the ability to selectively introduce different functionalities at the C2, C4, and C5 positions allows for fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets such as kinases or receptors.[15][16]

-

Materials Science : Fluorinated and brominated aromatic compounds are important in the development of advanced materials. They can be used to synthesize specialty polymers with enhanced thermal stability and flame retardant properties.[2] Furthermore, substituted pyridines are integral components in the design of organic light-emitting diodes (OLEDs), where they can serve as building blocks for host materials or emissive dopants.[13]

Safety and Handling

As with all halogenated organic compounds, 2,4-Dibromo-5-fluoropyridine should be handled with appropriate safety precautions.

-

Hazards : Based on data for analogous compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[17][18] Inhalation of dust or vapors should be avoided.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat.[19] Work should be conducted in a well-ventilated fume hood.

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[20] Keep the container tightly sealed.

Conclusion

2,4-Dibromo-5-fluoropyridine is a strategically important synthetic intermediate that offers a wealth of opportunities for the construction of complex molecular targets. Its key attribute is the predictable and complementary regioselectivity of its bromine substituents in palladium-catalyzed cross-coupling reactions, with Suzuki couplings favoring the C2 position and Buchwald-Hartwig aminations potentially targeting the C4 position under specific conditions. This, combined with the potential for nucleophilic aromatic substitution, provides chemists with a powerful and versatile tool. A thorough understanding of the electronic and steric factors governing its reactivity is essential for unlocking its full synthetic potential in the fields of medicinal chemistry, agrochemistry, and materials science.

References

- ChemShuttle. (n.d.). 2,4-dibromo-5-fluoropyrimidine; CAS No.: 1372096-33-7.

- Hangzhou Leap Chem Co., Ltd. (n.d.). 2-Bromo-5-fluoropyridine丨CAS 41404-58-4.

- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2,4-dibroMo-5-fluoropyridine(1256805-06-7) 1H NMR.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Bromo-4-fluoropyridine.

- Shaanxi Dideu Medichem Co., Ltd. (n.d.). 2-Bromo-5-fluoropyridine 41404-58-4.

- National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- Guidechem. (n.d.). How is 2-Bromo-5-fluoropyridine synthesized and what are its applications?.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Bromo-2-fluoropyridine.

- Fisher Scientific. (2011). SAFETY DATA SHEET - 4-Bromo-2-fluoropyridine.

- PubChem. (n.d.). 4-Bromo-2,5-difluoropyridine.

- AFG Bioscience LLC. (2016). SAFETY DATA SHEET - 2,3-Dibromo-5-chloropyridine.

- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility.

- PubChem. (n.d.). 2-Bromo-5-fluoropyridine.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Bromo-5-fluoropyridine.

- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

- Wikipedia. (2023). Suzuki reaction.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- ResearchGate. (2025). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction.

- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyrimidine(947533-45-1) 1H NMR spectrum.

- Semantic Scholar. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P.

- ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.

- CymitQuimica. (n.d.). CAS 41404-58-4: 2-Bromo-5-fluoro-pyridine.

- Home Sunshine Pharma. (n.d.). 2-bromo-5-fluoropyridine CAS 41404-58-4.

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

- YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine.

- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

- Ossila. (n.d.). 5-Bromo-2-fluoropyridine | CAS Number 766-11-0.

- Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ChemicalBook. (n.d.). 2,4-DIBROMO-5-NITROPYRIDINE(4487-57-4) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine 97.

- MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.

Sources

- 1. 2,4-dibroMo-5-fluoropyridine(1256805-06-7) 1H NMR [m.chemicalbook.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. nbinno.com [nbinno.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. research.rug.nl [research.rug.nl]

- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ossila.com [ossila.com]

- 14. mdpi.com [mdpi.com]

- 15. leapchem.com [leapchem.com]

- 16. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. 2-Bromo-5-fluoropyridine 41404-58-4 [mingyuanchemical.com]

An In-Depth Technical Guide to Halogenated Pyridines for Advanced Synthesis

A Senior Application Scientist's Field-Proven Insights into 2-Bromo-5-fluoropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Among these, fluorinated pyridines have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This guide provides a comprehensive technical overview of 2-Bromo-5-fluoropyridine, a versatile reagent in organic synthesis. While the specific isomer 2,4-Dibromo-5-fluoropyridine is not readily found in commercial catalogs or extensively documented in scientific literature, 2-Bromo-5-fluoropyridine serves as a highly relevant and valuable alternative for researchers working with fluorinated pyridine derivatives.

This document will delve into the core attributes of 2-Bromo-5-fluoropyridine, offering a blend of theoretical understanding and practical, field-tested protocols to empower researchers in their synthetic endeavors.

Section 1: Core Characteristics of 2-Bromo-5-fluoropyridine

1.1. Chemical Identity and Physicochemical Properties

2-Bromo-5-fluoropyridine is a crystalline solid at room temperature, appearing as a white to light yellow substance.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 41404-58-4 | [2][3][4] |

| Molecular Formula | C₅H₃BrFN | [2][3] |

| Molecular Weight | 175.99 g/mol | [2][3] |

| Melting Point | 30-31 °C | [1][4] |

| Boiling Point | 80-83 °C at 44 mmHg | [1][4] |

| Appearance | Light yellow crystal | [1] |

| Purity | Typically ≥98% | [3] |

1.2. Spectroscopic Signature

The structural integrity of 2-Bromo-5-fluoropyridine can be reliably confirmed through standard spectroscopic techniques. While detailed spectra are often provided by suppliers, a foundational understanding of its expected spectroscopic characteristics is crucial for in-process reaction monitoring and quality control. Representative spectral data can be found in public databases such as ChemicalBook, which provides access to its 1H NMR spectrum.[5]

Section 2: Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-5-fluoropyridine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective synthetic route involves a diazotization reaction.[6]

2.1. Synthetic Workflow Overview

The following diagram, generated using DOT language, illustrates the high-level workflow for the synthesis of 2-Bromo-5-fluoropyridine.

Caption: High-level overview of the synthesis of 2-Bromo-5-fluoropyridine.

2.2. Detailed Experimental Protocol: Synthesis of 2-Bromo-5-fluoropyridine

The following protocol is a detailed, step-by-step methodology for the synthesis of 2-Bromo-5-fluoropyridine via a diazotization reaction.[6]

Step 1: Bromination of 5-Aminopyridine

-

To a 1000 mL three-neck flask, add 400 mL of carbon tetrachloride.

-

Sequentially add 47.05 g (0.5 mol) of 5-aminopyridine to the solvent.

-

Stir the mixture at room temperature to ensure dissolution.

-

Carefully control the subsequent brominating agent addition and reaction conditions as per established laboratory safety protocols for bromination reactions.

Step 2: Diazotization of 2-Bromo-5-aminopyridine

-

In a 2000 mL three-neck flask, combine 375 mL of concentrated hydrochloric acid and 375 mL of water.

-

At 25°C, add the 2-bromo-5-aminopyridine (120.60 g) prepared in the previous step in batches, stirring until fully dissolved.

-

Cool the reaction flask to 0°C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (38.5 g, 0.56 mol) in 150 g of water, ensuring the temperature is maintained between 0-3°C.

-

After the addition is complete, continue stirring the mixture for 30 minutes.

-

Proceed with the appropriate work-up procedure, which typically involves neutralization, extraction with an organic solvent (e.g., dichloromethane), drying of the organic phase, and removal of the solvent.

-

The crude product is then purified by recrystallization from a suitable solvent, such as n-hexane, to yield pure, white 2-Bromo-5-fluoropyridine.[6]

2.3. Causality in Experimental Choices

-

Temperature Control: The diazotization reaction is highly exothermic and the diazonium salt intermediate is unstable at higher temperatures. Maintaining a low temperature (0-3°C) is critical to prevent decomposition and ensure a high yield of the desired product.

-

Solvent Selection: The choice of solvents in the extraction and recrystallization steps is crucial for isolating and purifying the final product. Dichloromethane is an effective extraction solvent, while n-hexane is suitable for recrystallization due to the differential solubility of the product and impurities.

Section 3: Applications in Drug Discovery and Materials Science

2-Bromo-5-fluoropyridine is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[7] Its utility stems from the presence of both bromine and fluorine substituents, which offer distinct advantages in molecular design and synthesis.

3.1. Role in Medicinal Chemistry

The pyridine core is a common motif in pharmaceuticals, and the introduction of a fluorine atom can significantly enhance a drug candidate's properties, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, enhancing potency.

-

Membrane Permeability: The lipophilicity of fluorine can improve a molecule's ability to cross cell membranes.

2-Bromo-5-fluoropyridine serves as a key building block for introducing this fluorinated pyridine scaffold into drug candidates for various therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents.[7]

3.2. Utility in Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This allows for the facile formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures and other elaborate molecular architectures.[8]

3.3. Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction using 2-Bromo-5-fluoropyridine.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Section 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling 2-Bromo-5-fluoropyridine.

4.1. Hazard Identification and Personal Protective Equipment (PPE)

2-Bromo-5-fluoropyridine is classified as harmful if swallowed and can cause skin and eye irritation.[2] Therefore, appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

4.2. Storage and Stability

For long-term stability, 2-Bromo-5-fluoropyridine should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[1] The container should be tightly sealed to prevent moisture ingress.

Conclusion

2-Bromo-5-fluoropyridine is a strategically important building block for the synthesis of advanced molecules in drug discovery and materials science. Its unique combination of a reactive bromine atom and a property-enhancing fluorine atom on a pyridine scaffold makes it a versatile tool for synthetic chemists. By understanding its core properties, synthetic routes, and applications, and by adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate their research and development efforts.

References

-

PubChem. (n.d.). 4-Bromo-2,5-difluoropyridine. Retrieved from [Link]

-

3B Pharmachem. (n.d.). 2-Bromo-5-fluoropyridine 41404-58-4. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluoropyridine. Retrieved from [Link]

-

IndiaMART. (n.d.). 2- Bromo 5 - Fluoropyridine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Retrieved from [Link]

Sources

- 1. 2-Bromo-5-fluoropyridine 41404-58-4 [mingyuanchemical.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2-Bromo-5-fluoropyridine 97 41404-58-4 [sigmaaldrich.com]

- 5. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. leapchem.com [leapchem.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2,4-Dibromo-5-fluoropyridine: A Core Scaffold for Advanced Synthesis

Introduction: The Strategic Importance of Halogenated Pyridines

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyridine scaffold is ubiquitous, present in numerous FDA-approved pharmaceuticals and functional materials.[1][2] The strategic functionalization of this ring system with halogen atoms dramatically enhances its utility, transforming it into a versatile building block for complex molecular architectures. 2,4-Dibromo-5-fluoropyridine is a prime exemplar of such a scaffold, offering multiple, distinct reaction sites that can be selectively addressed to build molecular diversity.

The presence and specific arrangement of two bromine atoms and a fluorine atom on the pyridine ring are not accidental; they are a deliberate design for chemical orthogonality. The carbon-bromine bonds are well-established handles for transition metal-catalyzed cross-coupling reactions, while the fluorine atom can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity in a biological context.[3][4] This guide provides an in-depth analysis of the molecular structure, spectroscopic identity, synthesis, and reactivity of 2,4-Dibromo-5-fluoropyridine, offering researchers and drug development professionals a technical resource for leveraging this potent intermediate.

Molecular Structure and Physicochemical Properties

2,4-Dibromo-5-fluoropyridine is a polysubstituted aromatic heterocycle. The IUPAC name is 2,4-dibromo-5-fluoropyridine, and its structure is confirmed by its unique CAS Registry Number.

The core physicochemical properties of this compound are summarized below, providing essential data for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Registry Number | 1256805-06-7 | [3] |

| Molecular Formula | C₅H₂Br₂FN | [3] |

| Molecular Weight | 254.88 g/mol | [3] |

| Appearance | Predicted: Solid | N/A |

| Boiling Point | 229.9 ± 35.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 2.1 ± 0.1 g/cm³ (Predicted) | [3] |

| LogP | 2.74570 (Predicted) | [3] |

Spectroscopic Characterization: A Self-Validating System

Confirmation of the molecular structure of 2,4-Dibromo-5-fluoropyridine relies on a suite of spectroscopic techniques. Each method provides a piece of the puzzle, and together they create a self-validating confirmation of the compound's identity. While specific experimental data for this exact molecule is not publicly cataloged, its spectral characteristics can be reliably predicted based on established principles and data from analogous structures.[5][6][7]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two signals corresponding to the two aromatic protons (H-3 and H-6).

-

The proton at the C-6 position (H-6) would likely appear as a doublet, due to coupling with the adjacent fluorine atom at C-5.

-

The proton at the C-3 position (H-3) would also appear as a doublet, but with a smaller coupling constant, arising from its interaction with the fluorine atom four bonds away. The electron-withdrawing nature of the adjacent bromine and nitrogen atoms would shift these protons downfield.

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons directly bonded to the highly electronegative bromine and fluorine atoms (C-2, C-4, and C-5) will show significant downfield shifts. Furthermore, these signals will exhibit characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum. This signal would likely appear as a doublet of doublets due to coupling with the protons at C-6 (ortho coupling) and C-3 (meta coupling), providing definitive evidence for the fluorine's position on the ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for:

-

C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region.

-

C-Br stretching vibrations, appearing at lower frequencies (around 500-600 cm⁻¹).

-

C=C and C=N stretching vibrations of the pyridine ring, in the 1400-1600 cm⁻¹ range.

-

-

Mass Spectrometry (MS): The mass spectrum would provide the molecular weight. A key feature would be the molecular ion peak cluster, which will show a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes), confirming the dibromo substitution.

Synthesis and Reactivity

Representative Synthetic Protocol

This protocol is a scientifically informed projection based on analogous syntheses. The causality behind each step is explained to ensure the logic is clear and adaptable.

Sources

- 1. 2,4-DIBROMO-5-NITROPYRIDINE(4487-57-4) 1H NMR [m.chemicalbook.com]

- 2. 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR spectrum [chemicalbook.com]

- 3. leapchem.com [leapchem.com]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 7. 2,4-Dibromopyridine(58530-53-3) 1H NMR spectrum [chemicalbook.com]

- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 9. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 10. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-5-fluoropyridine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromo-5-fluoropyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of novel pharmaceutical agents and advanced materials. Its unique substitution pattern, featuring two reactive bromine atoms and a fluorine atom on the pyridine scaffold, allows for intricate molecular designs through selective cross-coupling and nucleophilic substitution reactions. However, the synthesis of this specific isomer is not widely documented, presenting a considerable challenge for researchers. This technical guide provides a comprehensive analysis of plausible synthetic strategies to obtain 2,4-dibromo-5-fluoropyridine, grounded in established principles of organic chemistry and supported by analogous transformations reported in the literature. We will explore two primary retrosynthetic approaches, offering detailed experimental insights and addressing the inherent challenges of regioselectivity and reactivity.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science. The introduction of multiple halogen atoms, such as bromine and fluorine, onto this core structure dramatically expands its synthetic utility. Bromine atoms serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[1][2] The presence of a fluorine atom can significantly modulate the physicochemical properties of the final molecule, including its metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after feature in drug design.[3]

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, forming the basis of our proposed synthetic routes. These routes diverge based on the timing and methodology of introducing the halogen substituents.

Caption: Retrosynthetic analysis of 2,4-dibromo-5-fluoropyridine.

-

Route 1: A stepwise approach commencing with a readily available fluorinated pyridine, 2-amino-5-fluoropyridine, followed by sequential introduction of the two bromine atoms.

-

Route 2: A more convergent strategy involving the synthesis of a dihydroxyfluoropyridine intermediate, followed by a one-pot double bromination.

Proposed Synthetic Route 1: Sequential Halogenation from 2-Amino-5-fluoropyridine

This pathway leverages the well-established chemistry of aminopyridines, particularly their utility in directing electrophilic substitution and their conversion to halides via diazotization.

Caption: Workflow for the proposed synthesis via Route 1.

Synthesis of the Key Intermediate: 2-Amino-5-fluoropyridine

The starting material, 2-amino-5-fluoropyridine, is a known compound, and its synthesis from 2-aminopyridine is a multi-step process that has been documented in the literature.[4] This procedure involves the protection of the amino group, nitration, reduction, diazotization to introduce fluorine, and subsequent deprotection.

Experimental Protocol: Synthesis of 2-Amino-5-fluoropyridine [4]

-

Acetylation: 2-aminopyridine is reacted with acetic anhydride to form 2-acetamidopyridine. This protects the amino group and moderates its activating effect for the subsequent nitration step.

-

Nitration: The protected pyridine is carefully nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 2-acetamido-5-nitropyridine. The reaction temperature must be carefully controlled to prevent side reactions.

-

Reduction: The nitro group of 2-acetamido-5-nitropyridine is reduced to an amino group. This can be achieved using various methods, such as iron powder in acetic acid or catalytic hydrogenation (H₂/Pd-C), to give 2-acetamido-5-aminopyridine.

-

Fluorination (Balz-Schiemann Reaction): The newly formed amino group is converted to a diazonium salt using sodium nitrite in the presence of tetrafluoroboric acid (HBF₄) at low temperatures (0-5 °C). The resulting diazonium tetrafluoroborate salt is then isolated and thermally decomposed to yield 2-acetamido-5-fluoropyridine.[5]

-

Hydrolysis: The acetyl protecting group is removed by acid or base-catalyzed hydrolysis to afford the final intermediate, 2-amino-5-fluoropyridine.

Step 2: Regioselective Bromination of 2-Amino-5-fluoropyridine

This step presents the most significant challenge in this synthetic route. The amino group at the C2 position is a powerful ortho, para-director, while the fluorine at C5 is a deactivating but also ortho, para-directing group. The pyridine nitrogen itself is strongly deactivating. Electrophilic attack is therefore favored at the positions ortho and para to the amino group (C3 and the already substituted C5) and ortho and para to the fluorine (C6 and C4). The combined directing effects suggest that bromination could occur at C3, C4, or C6, leading to a mixture of isomers.

To achieve the desired 4-bromo substitution, careful selection of the brominating agent and reaction conditions is paramount.

Proposed Protocol: Bromination

-

Dissolve 2-amino-5-fluoropyridine in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution to 0 °C.

-

Slowly add a brominating agent. N-Bromosuccinimide (NBS) is a common choice for milder bromination of activated rings.[6]

-

Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC-MS.

-

Upon completion, the reaction is quenched, and the product mixture is worked up.

Causality and Field Insights: The formation of multiple isomers is highly probable. The separation of 2-amino-4-bromo-5-fluoropyridine from its isomers (e.g., the 3-bromo and 6-bromo derivatives) would likely require careful column chromatography. Optimization of solvent, temperature, and the brominating agent would be critical to maximize the yield of the desired isomer.

Step 3: Sandmeyer Reaction to Yield 2,4-Dibromo-5-fluoropyridine

Assuming the successful synthesis and isolation of 2-amino-4-bromo-5-fluoropyridine, the final step involves the conversion of the remaining amino group to a bromine atom via the Sandmeyer reaction.[7] This is a well-established and reliable transformation for aromatic amines.[8]

Experimental Protocol: Sandmeyer Reaction [7]

-

The substrate, 2-amino-4-bromo-5-fluoropyridine, is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature, to form the corresponding diazonium salt.

-

This diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr.

-

The mixture is gently warmed to room temperature or slightly above, promoting the decomposition of the diazonium salt with the evolution of nitrogen gas and the formation of the C-Br bond.

-

The reaction mixture is then neutralized, and the product is extracted with an organic solvent, dried, and purified.

Proposed Synthetic Route 2: Convergent Synthesis via Double Bromination

This alternative route aims to install both bromine atoms in a single step from a suitably substituted dihydroxypyridine precursor. This approach could be more efficient if the starting material is readily accessible.

Caption: Workflow for the proposed synthesis via Route 2.

Synthesis of the Key Intermediate: 2,4-Dihydroxy-5-fluoropyridine

The synthesis of 2,4-dihydroxy-5-fluoropyridine (which exists predominantly as its 5-fluoro-1H-pyridine-2,4-dione tautomer) is a critical prerequisite for this route. While not a common starting material, it could potentially be synthesized from derivatives of 5-fluorouracil.[9]

Step 2: Double Bromination

The conversion of dihydroxypyridines to dibromopyridines is a known transformation. A study on the synthesis of 2,4-dibromopyridine demonstrated a high-yield conversion of 2,4-dihydroxypyridine using phosphorus oxybromide (POBr₃) at elevated temperatures.[10][11] It is plausible that this methodology can be extended to the fluorinated analogue.

Proposed Protocol: Double Bromination [10]

-

In a Schlenk flask under an inert atmosphere, combine 2,4-dihydroxy-5-fluoropyridine with a significant excess of phosphorus oxybromide (POBr₃).

-

Heat the reaction mixture to approximately 125 °C for several hours.

-

After cooling, the reaction mixture is carefully quenched by pouring it onto ice.

-

The aqueous solution is neutralized with a base such as sodium carbonate (Na₂CO₃).

-

The product is extracted with an organic solvent (e.g., CH₂Cl₂), and the combined organic layers are dried and concentrated.

-

The crude product is then purified, likely by column chromatography or recrystallization.

Causality and Field Insights: This reaction proceeds through the conversion of the pyridone carbonyls into phosphate esters, which are excellent leaving groups for nucleophilic attack by bromide ions. The harsh, high-temperature conditions are necessary to drive the reaction to completion. The fluorine atom at the 5-position is expected to be stable under these conditions. This route is potentially more atom-economical and avoids the regioselectivity issues of Route 1, provided the dihydroxy precursor can be synthesized efficiently.

Data and Reaction Parameter Summary

| Route | Step | Transformation | Key Reagents | Typical Conditions | Potential Yield | Reference (Analogous) |

| 1 | 1 | 2-AP → 2-A-5-FP | Ac₂O, HNO₃/H₂SO₄, Fe/AcOH, HBF₄/NaNO₂ | Multi-step, varied | ~30-40% overall | [4] |

| 1 | 2 | Bromination | 2-A-5-FP, NBS | CH₂Cl₂, 0 °C to RT | Isomer mixture | [6] |

| 1 | 3 | Sandmeyer | 2-A-4-Br-5-FP, NaNO₂, CuBr | HBr (aq), 0-5 °C → RT | ~60-70% | [7][12] |

| 2 | 1 | Precursor → Dihydroxy | Varies | Varies | Not established | [9] |

| 2 | 2 | Dihydroxy → Dibromo | 2,4-diOH-5-FP, POBr₃ | Neat, 125 °C, 4-5 h | ~90% | [10] |

Yields are estimates based on analogous reactions and will require empirical optimization.

Conclusion and Future Outlook

The synthesis of 2,4-dibromo-5-fluoropyridine is a challenging but achievable goal for the synthetic chemist. This guide has outlined two plausible and logically sound strategies.

-

Route 1 is lengthy and hampered by a significant regioselectivity challenge during the bromination step. However, it begins with a more readily accessible starting material. Success in this route will depend heavily on the development of a selective bromination protocol or an efficient method for isomer separation.

-

Route 2 is more convergent and likely to be higher yielding in its final step. Its overall viability is contingent on the accessibility of the 2,4-dihydroxy-5-fluoropyridine precursor.

For researchers in drug development and materials science, the successful synthesis of 2,4-dibromo-5-fluoropyridine would unlock a valuable tool for creating novel molecular architectures. Further research should focus on the empirical validation and optimization of these proposed routes, particularly addressing the challenges of regiocontrol in Route 1 and precursor availability for Route 2.

References

-

2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. (2025). Autech Goup. [Link]

-

Alajarin, M., Ortin, M.-M., & Vidal, A. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. [Link]

-

Cai, L., & Sun, W. (2008). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.). Dissertation. [Link]

-

First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. Royal Society of Chemistry. [Link]

-

den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Alajarin, M., Ortin, M.-M., & Vidal, A. (2008). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. ResearchGate. [Link]

-

Hand, E. S., & Baker, D. C. (1989). Syntheses of 2-Chloro- and 2-Amino-5-fluoropyridines and Isolation of a Novel Difluoroboryl Imidate. Synthesis. [Link]

- Preparation method of fluoropyridine compounds. (2013).

- Preparation method for 2-hydroxyl-5-fluorine pyrimidine. (2008).

-

Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. (2014). ResearchGate. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

How to carry out bromination of pyridine at 2- or 4- positions? (2012). ResearchGate. [Link]

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (2013).

Sources

- 1. 2,4-Dibromopyridine | 58530-53-3 | FD08147 | Biosynth [biosynth.com]

- 2. 2-Bromo-4-hydroxypyridine (36953-40-9) for sale [vulcanchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]

Spectroscopic Characterization of 2,4-Dibromo-5-fluoropyridine: A Technical Guide

Introduction

2,4-Dibromo-5-fluoropyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern offers multiple reaction sites for further functionalization, making it a versatile building block in the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,4-dibromo-5-fluoropyridine, integrating experimental data with theoretical predictions to offer a comprehensive analytical overview for researchers and drug development professionals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of 2,4-dibromo-5-fluoropyridine is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the removal of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller, characteristic ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Predicted Mass Spectrum of 2,4-Dibromo-5-fluoropyridine

Due to the lack of publicly available experimental mass spectra for 2,4-dibromo-5-fluoropyridine, the following is a prediction based on the known fragmentation patterns of halogenated aromatic compounds.[1][2][3] The molecular weight of 2,4-dibromo-5-fluoropyridine (C₅H₂Br₂FN) is 254.88 g/mol . The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M+2 and M+4 peaks due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

| Predicted m/z | Proposed Fragment | Notes |

| 253, 255, 257 | [C₅H₂⁷⁹Br⁸¹BrFN]⁺• | Molecular ion (M⁺•) exhibiting the characteristic isotopic pattern for two bromine atoms. |

| 174, 176 | [C₅H₂BrFN]⁺ | Loss of a bromine radical. |

| 147 | [C₅H₂FN]⁺ | Loss of two bromine radicals. |

| 120 | [C₄H₂FN]⁺ | Loss of HCN from the [C₅H₂FN]⁺ fragment. |

| 95, 97 | [C₄H₂Br]⁺ | Loss of F and HCN from the [C₅H₂BrFN]⁺ fragment. |

Predicted Fragmentation Pathway

The electron ionization of 2,4-dibromo-5-fluoropyridine is expected to induce fragmentation primarily through the loss of the halogen substituents. The C-Br bond is weaker than the C-F bond, making the initial loss of a bromine atom the most probable fragmentation step.

Caption: Predicted EI-MS fragmentation of 2,4-dibromo-5-fluoropyridine.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of solid 2,4-dibromo-5-fluoropyridine is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to the detector.

-

Spectrum Generation: The interferogram is Fourier-transformed to produce the infrared spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Infrared Spectrum of 2,4-Dibromo-5-fluoropyridine

Based on the characteristic vibrational frequencies of substituted pyridines and halogenated aromatic compounds, the following IR absorption bands are predicted for 2,4-dibromo-5-fluoropyridine.[4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | C-H stretching (aromatic) | Weak to Medium |

| 1600-1550 | C=C and C=N stretching (aromatic ring) | Medium to Strong |

| 1480-1400 | C=C and C=N stretching (aromatic ring) | Medium to Strong |

| 1250-1150 | C-F stretching | Strong |

| 1100-1000 | C-H in-plane bending | Medium |

| 850-750 | C-H out-of-plane bending | Strong |

| 700-550 | C-Br stretching | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 2,4-dibromo-5-fluoropyridine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H and ¹³C NMR, spectra are typically acquired at frequencies of 400-600 MHz and 100-150 MHz, respectively. For ¹⁹F NMR, a dedicated probe or a multinuclear probe is used.

-

Data Processing: The acquired free induction decay (FID) is Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,4-dibromo-5-fluoropyridine is expected to show two signals corresponding to the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the electronegative halogen substituents.

Experimental ¹H NMR Data (Predicted from similar compounds)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | ~7.8 | d | ³J(H,F) ≈ 8-10 |

| H-6 | ~8.4 | d | ⁴J(H,F) ≈ 2-4 |

Note: The actual experimental data for 2,4-dibromo-5-fluoropyridine can be found on ChemicalBook.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts are significantly affected by the attached halogens, and the signals will exhibit splitting due to coupling with the fluorine atom.[6][7]

Experimental ¹³C NMR Data (Predicted from similar compounds)

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| C-2 | ~145 | d | ²J(C,F) ≈ 20-30 |

| C-3 | ~125 | d | ³J(C,F) ≈ 5-10 |

| C-4 | ~110 | d | ²J(C,F) ≈ 20-30 |

| C-5 | ~158 | d | ¹J(C,F) ≈ 240-260 |

| C-6 | ~150 | d | ³J(C,F) ≈ 5-10 |

Note: The actual experimental data for 2,4-dibromo-5-fluoropyridine can be found on ChemicalBook.[8]

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-5 position. The chemical shift will be influenced by the two adjacent bromine atoms. The signal will be split by the neighboring protons.[9][10][11]

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| F-5 | -110 to -130 | dd | ³J(F,H-6) ≈ 2-4, ⁴J(F,H-3) ≈ 8-10 |

Note: The chemical shift is referenced to CFCl₃.

Key NMR Correlations

The following diagram illustrates the expected key through-bond (J-coupling) interactions in the NMR spectra of 2,4-dibromo-5-fluoropyridine.

Caption: Predicted NMR J-coupling correlations in 2,4-dibromo-5-fluoropyridine.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4-dibromo-5-fluoropyridine. While experimental ¹H and ¹³C NMR data are available, this guide also offers robust predictions for ¹⁹F NMR, IR, and MS data based on established spectroscopic principles and data from analogous compounds. These insights are crucial for researchers in the fields of synthetic chemistry, drug discovery, and materials science for the unambiguous identification and characterization of this important chemical entity.

References

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

- Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989.

-

Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. (2014). The Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

PSYCHE to Evaluate 1H-19F Coupling Constants. (2017, January 23). University of Ottawa NMR Facility Blog. Retrieved January 6, 2026, from [Link]

-

Berg, A., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). ResearchGate. Retrieved January 6, 2026, from [Link]

-

2-Bromo-5-fluoropyridine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (n.d.). SciSpace. Retrieved January 6, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 6, 2026, from [Link]

-

Fragmentation Patterns in Mass Spectrometry (1.2.5). (n.d.). TutorChase. Retrieved January 6, 2026, from [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek. Retrieved January 6, 2026, from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Supporting Information. Retrieved January 6, 2026, from [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 6, 2026, from [Link]

-

NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. (2019, May 8). R Discovery. Retrieved January 6, 2026, from [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. Retrieved January 6, 2026, from [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams. Retrieved January 6, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 6, 2026, from [Link]

-

Fragmentation Patterns in Mass Spectra. (2023, August 29). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

- INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. (2013). JOURNAL OF INDIAN RESEARCH, 1(4), 84-88.

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

13C NMR Spectroscopy. (n.d.). Retrieved January 6, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved January 6, 2026, from [Link]

-

2,5-DIBROMO-3-FLUOROPYRIDINE - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. tutorchase.com [tutorchase.com]

- 4. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 5. 2,4-dibroMo-5-fluoropyridine(1256805-06-7) 1H NMR [m.chemicalbook.com]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. 2,4-dibroMo-5-fluoropyridine(1256805-06-7) 13C NMR [m.chemicalbook.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of 2,4-Dibromo-5-fluoropyridine

An In-Depth Technical Guide to the

Abstract

2,4-Dibromo-5-fluoropyridine is a pivotal heterocyclic building block in modern synthetic chemistry, prized for its differentiated reactivity that enables the precise, stepwise functionalization of the pyridine core. The strategic placement of two bromine atoms at the activated C2 and C4 positions, coupled with a fluorine atom at C5, creates a unique electronic landscape. This guide provides an in-depth analysis of the molecule's reactivity, focusing on the principal pathways of nucleophilic aromatic substitution, halogen-metal exchange, and palladium-catalyzed cross-coupling reactions. We will delve into the causality behind its regioselectivity, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2,4-Dibromo-5-fluoropyridine

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, present in a vast array of pharmaceuticals and functional materials.[1] The introduction of specific halogen patterns allows for vectorial synthesis, where different positions on the ring can be addressed sequentially. 2,4-Dibromo-5-fluoropyridine (CAS No. 148048-96-6) exemplifies this principle.

The molecule's reactivity is governed by several key factors:

-

Pyridine Nitrogen: As an electron-withdrawing group, it activates the α (C2, C6) and γ (C4) positions towards nucleophilic attack.

-

Bromine Substituents: Located at the activated C2 and C4 positions, they serve as excellent leaving groups in both nucleophilic aromatic substitution (SNAr) and, more significantly, as reactive handles for a suite of palladium-catalyzed cross-coupling reactions.

-

Fluorine Substituent: The C5-fluorine atom modulates the ring's electronics through its strong inductive electron-withdrawing effect. While the C-F bond is strong, its presence influences the reactivity of the other positions.

This guide will systematically explore how these features dictate the molecule's synthetic utility.

Caption: Structure and Properties of 2,4-Dibromo-5-fluoropyridine.

The Reactivity Landscape: A Hierarchical Approach

The synthetic utility of 2,4-dibromo-5-fluoropyridine stems from the differential reactivity of its halogenated positions. Palladium-catalyzed cross-coupling reactions are overwhelmingly the most common and selective transformations, followed by halogen-metal exchange. Direct nucleophilic aromatic substitution (SNAr) of the bromine atoms is possible but often less selective and requires harsher conditions.

Caption: Key reaction pathways for 2,4-Dibromo-5-fluoropyridine.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Functionalization

The C-Br bonds at the C2 and C4 positions are prime sites for palladium-catalyzed cross-coupling, a cornerstone of modern C-C and C-N bond formation.[2][3][4] A critical aspect of this substrate is the regioselectivity, as the two bromine atoms are electronically distinct.

Mechanistic Overview

Most palladium-catalyzed cross-coupling reactions follow a similar catalytic cycle, illustrated here for the Suzuki-Miyaura coupling.

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

The cycle involves:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond. This is typically the rate-determining step.

-

Transmetalation: The organic group from the coupling partner (e.g., an organoboron reagent) is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments are coupled, forming the new bond and regenerating the Pd(0) catalyst.[5]

Regioselectivity: C2 vs. C4

For 2,4-dibromopyridine and its derivatives, oxidative addition preferentially occurs at the C2 position. This is attributed to the greater electrophilicity and the ability of the pyridine nitrogen to coordinate with the palladium catalyst, facilitating insertion into the adjacent C-Br bond.[6] While conditions can be tuned, a synthetic strategy should assume initial functionalization at C2.

Key Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Base | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ / R-B(pin) | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃, K₃PO₄ | C-C |

| Buchwald-Hartwig | R₂NH / RNH₂ | Pd₂(dba)₃ / BINAP or XPhos | NaOtBu, K₂CO₃ | C-N |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | C-C (alkyne) |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | (None) | C-C |

Table 1: Common Cross-Coupling Reactions of 2,4-Dibromo-5-fluoropyridine.

-

Suzuki-Miyaura Coupling: This is one of the most versatile methods for installing aryl, heteroaryl, or vinyl groups. Studies on 2,4-dibromopyridine show a strong preference for C2 coupling.[6]

-

Buchwald-Hartwig Amination: Essential for synthesizing drug candidates, this reaction constructs C-N bonds.[2][3][7][8] The regioselectivity can be controlled, but selective mono-amination at C2 is often achievable.[9]

-

Sonogashira Coupling: This reaction introduces alkyne functionalities, which are valuable for further transformations or as structural elements themselves.[4][10][11] The reaction is highly reliable and generally proceeds under mild conditions.[12][13]

Halogen-Metal Exchange: Generating Nucleophilic Intermediates

Halogen-metal exchange provides an alternative strategy for functionalization by converting the electrophilic C-Br bond into a nucleophilic organometallic species.[14] This is typically achieved using organolithium reagents at low temperatures.

R-Br + R'-Li → R-Li + R'-Br

Regioselectivity and Causality

In contrast to palladium catalysis, halogen-metal exchange on dihalopyridines can often be directed to the C4 position. There are two primary reasons for this:

-

Steric Hindrance: The C4 position is generally more sterically accessible to the bulky organolithium base than the C2 position, which is flanked by the pyridine nitrogen.

-

Avoiding Ring Attack: Using an organolithium reagent at the C2 position can sometimes lead to nucleophilic addition of the reagent to the pyridine ring itself, a known side reaction.[15]

Therefore, to functionalize the C4 position, a common strategy is to perform a low-temperature bromine-lithium exchange followed by quenching with a desired electrophile (e.g., CO₂, aldehydes, alkyl halides).[15][16]

Caption: Workflow for selective C4 functionalization via halogen-metal exchange.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, direct substitution of the halogens by strong nucleophiles is also possible. The pyridine nitrogen activates the C2 and C4 positions for SNAr.[17][18]

The mechanism proceeds via a negatively charged intermediate known as a Meisenheimer complex.[19] The stability of this complex determines the reaction rate. Generally, the order of leaving group ability in SNAr is F > Cl > Br > I, which is the reverse of the trend seen in cross-coupling reactions. However, this is only true when the formation of the Meisenheimer complex is the rate-determining step. Given the high strength of the C-F bond, and the excellent leaving group ability of bromide in many contexts, the reaction can be complex. For pyridines, substitution at C2 and C4 is common, but achieving high selectivity between the two positions without the directionality of a metal catalyst can be challenging.[20]

Detailed Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2 Position

This protocol describes the selective coupling of an arylboronic acid at the C2 position of 2,4-dibromo-5-fluoropyridine.

Objective: To synthesize 2-Aryl-4-bromo-5-fluoropyridine.

Materials:

-

2,4-Dibromo-5-fluoropyridine (1.0 eq)

-

Arylboronic Acid (1.1 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

-

Toluene/Water (10:1 v/v), degassed

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2,4-dibromo-5-fluoropyridine, the arylboronic acid, and K₃PO₄. Evacuate and backfill the flask with argon or nitrogen three times. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.

-

Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the degassed toluene. The SPhos ligand is a bulky, electron-rich phosphine that promotes the formation of the active monoligated Pd(0) species and facilitates the challenging oxidative addition step.[21]

-

Reaction Assembly: Add the catalyst solution to the Schlenk flask containing the solids, followed by the remaining degassed toluene and water. The water and K₃PO₄ work together to activate the boronic acid for transmetalation.[22]

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 2-Aryl-4-bromo-5-fluoropyridine.

Conclusion

2,4-Dibromo-5-fluoropyridine is a highly versatile and strategically important reagent. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which proceed with high regioselectivity at the C2 position. This allows for the reliable introduction of carbon and nitrogen substituents. For functionalization at the C4 position, a halogen-metal exchange followed by electrophilic quench provides a complementary and powerful strategy. By understanding this hierarchy of reactivity, synthetic chemists can effectively leverage 2,4-dibromo-5-fluoropyridine to construct complex molecular architectures with precision and control, accelerating discovery in drug development and materials science.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility.

-

Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

-

Sharpe, R. J., et al. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. Retrieved from [Link]

-

El-Mekawy, A., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved from [Link]

-

Alajarín, M., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. Semantic Scholar. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Wikipedia. (2024). Metal–halogen exchange. Retrieved from [Link]

-

Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from [Link]

-

University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluoropyridine. Retrieved from [Link]

-

ResearchGate. (2007). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

-

Semantic Scholar. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Retrieved from [Link]

-

National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

-

MDPI. (2022). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

YouTube. (2022). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]

-

National Institutes of Health. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.

-

ACS Publications. (2000). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. Retrieved from [Link]

-

Semantic Scholar. (2022). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

-

National Institutes of Health. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

-

The Journal of Student Scholarship. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]

-

Bentham Science. (2018). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. research.rug.nl [research.rug.nl]

- 9. researchgate.net [researchgate.net]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Metal–halogen exchange - Wikipedia [en.wikipedia.org]